molecular formula C17H21N5O2S B11197798 4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide

4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide

Cat. No.: B11197798
M. Wt: 359.4 g/mol
InChI Key: HPCFIFSYMIKCEP-UHFFFAOYSA-N
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Description

4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the thiomorpholine group: This step might involve nucleophilic substitution reactions where a thiomorpholine derivative is introduced to the pyrimidine core.

    Attachment of the ethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Final functionalization: The amino and carboxamide groups are introduced through amination and amidation reactions, respectively.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings or the pyrimidine core.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes: Inhibiting their activity by occupying the active site.

    Interact with receptors: Modulating signal transduction pathways.

    Affect cellular processes: Influencing cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 4-amino-N-(4-ethoxyphenyl)-2-(thiomorpholin-4-yl)pyrimidine-5-carboxamide might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds. For instance, the presence of the thiomorpholine ring could influence its binding affinity to certain biological targets or its solubility properties.

Properties

Molecular Formula

C17H21N5O2S

Molecular Weight

359.4 g/mol

IUPAC Name

4-amino-N-(4-ethoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxamide

InChI

InChI=1S/C17H21N5O2S/c1-2-24-13-5-3-12(4-6-13)20-16(23)14-11-19-17(21-15(14)18)22-7-9-25-10-8-22/h3-6,11H,2,7-10H2,1H3,(H,20,23)(H2,18,19,21)

InChI Key

HPCFIFSYMIKCEP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCSCC3

Origin of Product

United States

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